molecular formula C18H12F4N4S2 B3408149 1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine CAS No. 863001-56-3

1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine

Cat. No. B3408149
CAS RN: 863001-56-3
M. Wt: 424.4 g/mol
InChI Key: MJNHNOXFARLULG-UHFFFAOYSA-N
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Description

The compound “1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine” is a complex organic molecule that contains two 4,6-difluorobenzo[d]thiazol-2-yl groups attached to a piperazine ring . The benzo[d]thiazol-2-yl group is a heterocyclic compound, which means it contains atoms of at least two different elements in its ring structure . In this case, those elements are carbon, nitrogen, and sulfur. The presence of fluorine atoms and a piperazine ring could suggest potential applications in medicinal chemistry, as these groups are common in many pharmaceuticals .


Molecular Structure Analysis

The molecular structure of “1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine” would be characterized by the presence of a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and two 4,6-difluorobenzo[d]thiazol-2-yl groups. The benzo[d]thiazol-2-yl group is a bicyclic structure with a six-membered benzene ring fused to a five-membered thiazole ring .


Chemical Reactions Analysis

The reactivity of “1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine” would likely be influenced by the presence of the electron-withdrawing fluorine atoms and the basicity of the nitrogen atoms in the piperazine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine” would be influenced by its molecular structure. The presence of fluorine atoms could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .

Future Directions

The potential biological activities of “1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine” could make it a subject of interest for future research, particularly in the field of medicinal chemistry . Further studies could explore its synthesis, properties, and potential applications in more detail.

properties

IUPAC Name

2-[4-(4,6-difluoro-1,3-benzothiazol-2-yl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F4N4S2/c19-9-5-11(21)15-13(7-9)27-17(23-15)25-1-2-26(4-3-25)18-24-16-12(22)6-10(20)8-14(16)28-18/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJNHNOXFARLULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=C(C=C(C=C3S2)F)F)C4=NC5=C(C=C(C=C5S4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F4N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Bis(4,6-difluorobenzo[d]thiazol-2-yl)piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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